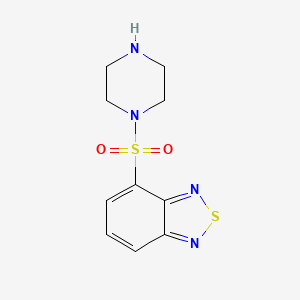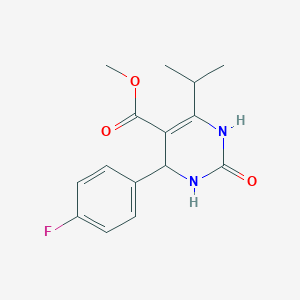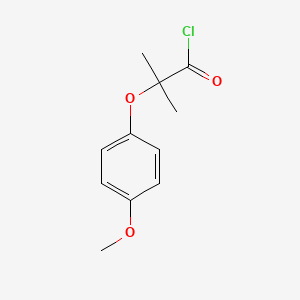
2-(4-甲氧基苯氧基)-2-甲基丙酰氯
描述
Synthesis Analysis
The synthesis of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride involves the application of 2-(4-methoxyphenoxy) propionic acid (HPMP) to prepare its alkylated and esterified derivatives . The structure of these substituted derivatives was characterized by NMR and IR for ensuring their individual modification .Molecular Structure Analysis
The molecular structure of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride was determined by single-crystal X-ray diffraction . The complex crystallizes in the orthorombic space group Pbca .Chemical Reactions Analysis
The chemical reactions involving 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride were studied in the context of its sweetness inhibitory effect . The electronic tongue was used to predict the sweetness inhibitory effect of the derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride include its molecular weight of 196.20 g/mol . It is a carboxylic acid and an aromatic ether .科学研究应用
1. 有机合成
2-(4-甲氧基苯氧基)-2-甲基丙酰氯已被用于合成各种有机化合物。例如,它参与了 1-甲氧基-2-(4-甲氧基苯氧基)苯的制备,这在乌尔曼醚形成和乌尔曼偶联反应中很重要,这通常用于有机化学中在芳基卤化物之间创建醚键 (Buck & Song, 2005)。
2. 热化学和量热法
在热化学研究中,已分析了 4-甲氧基苯酚的衍生物(2-(4-甲氧基苯氧基)-2-甲基丙酰氯的成分)形成强分子间和分子内氢键的能力,揭示了抗氧化剂和生物活性分子的结构片段 (Varfolomeev 等人,2010)。
3. 天然化合物合成
该化合物还被用作具有生物活性的天然化合物的合成中。例如,它已被用于苯氧烷的总合成中,苯氧烷是一种被发现具有抗 HIV 活性的化合物 (Garey 等人,1995)。
4. 手性合成
在制药和生化研究中至关重要的不对称合成采用了 2-(4-甲氧基苯氧基)-2-甲基丙酰氯。它已被用于特定分子的对映异构体的合成,展示了其在创建立体化学复杂结构方面的多功能性 (Takano 等人,1992)。
5. 环境化学
在环境化学中,已经研究了 4-甲氧基苯酚的衍生物在生物系统中的转化和代谢,有助于了解化学化合物在环境中的归宿 (Guarna 等人,1983)。
作用机制
Target of Action
The primary target of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride is the sweet taste receptors . This compound has been shown to interact with these receptors and modulate their activity, thereby influencing the perception of sweetness .
Mode of Action
2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride acts as a selective competitive inhibitor of sweet taste . It reduces the intensity of sweetness perceived from various sweeteners when present in mixtures . The compound’s mode of action suggests that it may bind to the same site on the sweet taste receptors as the sweeteners, thereby preventing them from activating the receptor .
Biochemical Pathways
It is known that sweet taste perception involves multiple receptor types and transduction mechanisms . By inhibiting sweet taste receptors, this compound could potentially influence these pathways and their downstream effects.
Pharmacokinetics
Its solubility in water and propylene glycol suggests that it could be readily absorbed and distributed in the body
Result of Action
The primary result of the action of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride is the reduction in sweetness intensity of various sweeteners . This effect is significant for most sweeteners but is less pronounced for certain ones such as monoammonium glycyrrhizinate, neohesperidin dihydrochalcone, and thaumatin .
Action Environment
The action of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride can be influenced by environmental factors. For instance, its inhibitory effect on sweetness can be enhanced by pre-rinsing the mouth with a solution of the compound . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as concentration, exposure time, and possibly pH and temperature.
未来方向
生化分析
Biochemical Properties
2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride plays a significant role in biochemical reactions, particularly in the inhibition of sweetness. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the sweetness of several sweeteners by acting as a competitive inhibitor . This compound interacts with the transmembrane domain of the human T1R3 subunit of the sweet taste receptor, thereby blocking the sweet taste perception .
Cellular Effects
The effects of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the taste receptor cells by inhibiting the sweet taste receptor T1R3 . This inhibition can alter the signaling pathways associated with taste perception and potentially affect other cellular processes linked to taste receptor activity.
Molecular Mechanism
At the molecular level, 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride exerts its effects through binding interactions with biomolecules. It acts as a negative allosteric modulator of the human sweet taste receptor by binding to the transmembrane domain of the T1R3 subunit This binding inhibits the receptor’s ability to perceive sweetness, thereby blocking the sweet taste
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the inhibitory effects on sweetness can persist for varying durations depending on the concentration and exposure time
Dosage Effects in Animal Models
The effects of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits sweetness without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in taste perception and other related cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride is involved in specific metabolic pathways, interacting with various enzymes and cofactors. It is metabolized through pathways that involve the modification of its chemical structure, leading to the formation of metabolites that may have different biological activities
Transport and Distribution
Within cells and tissues, 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function, affecting its overall biochemical effects.
Subcellular Localization
The subcellular localization of 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
属性
IUPAC Name |
2-(4-methoxyphenoxy)-2-methylpropanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-11(2,10(12)13)15-9-6-4-8(14-3)5-7-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOELRKBKJAKQRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901242826 | |
| Record name | 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4878-04-0 | |
| Record name | 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4878-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenoxy)-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-Fluoro-benzylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one](/img/structure/B3141777.png)
![3-[(4-Fluoro-benzylamino)-methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B3141784.png)
![3-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one](/img/structure/B3141788.png)
![3-[(3-Diethylamino-propylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B3141794.png)
![3-[(3-Diethylamino-propylamino)-methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B3141796.png)

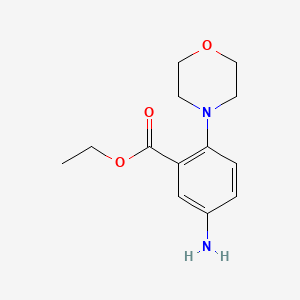
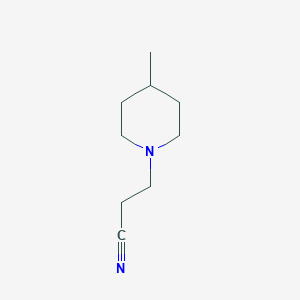

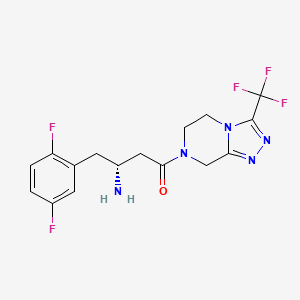
![4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3141850.png)
